molecular formula C11H12N2O B2760154 4-Amino-2-cyclopropylisoindolin-1-one CAS No. 1280689-43-1

4-Amino-2-cyclopropylisoindolin-1-one

Cat. No.: B2760154
CAS No.: 1280689-43-1
M. Wt: 188.23
InChI Key: XMPBOOFZIFCXRU-UHFFFAOYSA-N
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Description

4-Amino-2-cyclopropylisoindolin-1-one is a bicyclic organic compound featuring an isoindolinone core substituted with an amino group at position 4 and a cyclopropyl moiety at position 2 (Fig. 1). Its molecular formula is C₁₁H₁₁N₂O, with a molecular weight of 193.22 g/mol.

Properties

IUPAC Name

4-amino-2-cyclopropyl-3H-isoindol-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O/c12-10-3-1-2-8-9(10)6-13(11(8)14)7-4-5-7/h1-3,7H,4-6,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMPBOOFZIFCXRU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N2CC3=C(C2=O)C=CC=C3N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-2-cyclopropylisoindolin-1-one can be achieved through multicomponent reactions involving methyl 2-formylbenzoate and primary amines. One common method involves the Ugi-type multicomponent reaction, which is a one-pot procedure under acidic conditions. This method provides a straightforward and efficient route to obtain isoindolinone derivatives .

Industrial Production Methods: Industrial production of this compound typically involves large-scale multicomponent reactions. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for maximizing the output .

Chemical Reactions Analysis

Types of Reactions: 4-Amino-2-cyclopropylisoindolin-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include N-oxides, amine derivatives, and various substituted isoindolinones, depending on the specific reagents and conditions used .

Scientific Research Applications

4-Amino-2-cyclopropylisoindolin-1-one has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of complex organic molecules and heterocyclic compounds.

    Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.

    Medicine: It has potential therapeutic applications, including anticancer and antimicrobial activities.

    Industry: The compound is utilized in the development of advanced materials and polymers .

Mechanism of Action

The mechanism of action of 4-Amino-2-cyclopropylisoindolin-1-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. Additionally, it can modulate receptor activity by acting as an agonist or antagonist, influencing cellular signaling pathways .

Comparison with Similar Compounds

Structural Analogs and Key Differences

The following table summarizes critical differences between 4-Amino-2-cyclopropylisoindolin-1-one and its analogs:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Features Source/References
This compound -NH₂ (C4), cyclopropyl (C2) C₁₁H₁₁N₂O 193.22 Discontinued; potential metabolic stability from cyclopropyl group
5-Amino-2-cyclopropylisoindoline-1,3-dione -NH₂ (C5), cyclopropyl (C2) C₁₁H₁₀N₂O₂ 202.21 Two ketone groups (1,3-dione); higher oxidative potential; moderate toxicity
4-Amino-2-(2,3-dimethylphenyl)isoindolin-1-one -NH₂ (C4), 2,3-dimethylphenyl (C2) C₁₆H₁₄N₂O 250.30 Bulky aromatic substituent; improved lipophilicity
4-Amino-2-isopropylisoindoline-1,3-dione -NH₂ (C4), isopropyl (C2) C₁₁H₁₂N₂O₂ 220.23 Isopropyl group enhances steric hindrance; dual ketone functionality
5-Aminoindolin-2-one hydrochloride -NH₂ (C5), HCl salt C₈H₈N₂O·HCl 172.62 Simpler structure; high solubility due to hydrochloride salt
3-(4-Hydroxyphenylimino)indolin-2-one Imine (-NH), 4-hydroxyphenyl C₁₄H₁₀N₂O₂ 238.24 Bioactive (antibacterial, antiviral); conjugated π-system
4-Amino-7-bromoisoindolin-1-one -NH₂ (C4), -Br (C7) C₈H₆BrN₂O 233.05 Bromine enhances electrophilicity; potential halogen bonding

Functional Group Impact on Properties

  • Cyclopropyl vs. Isopropyl/Alkyl Groups: The cyclopropyl group in this compound provides rigidity and strain, which may improve binding to flat aromatic regions in biological targets compared to the flexible isopropyl group in its dione analog .
  • Ketone Functionality: The 1,3-dione analogs (e.g., 5-Amino-2-cyclopropylisoindoline-1,3-dione) exhibit higher polarity and reactivity, making them prone to nucleophilic attacks but less bioavailable than mono-ketone derivatives .

Biological Activity

Overview of 4-Amino-2-cyclopropylisoindolin-1-one

This compound is a synthetic compound that belongs to the isoindoline family. Its unique structure, characterized by a cyclopropyl group and an amino substituent, suggests potential for various biological activities. The compound's structural features may influence its interaction with biological targets, making it a subject of interest in medicinal chemistry.

Antitumor Activity

Research has indicated that compounds with isoindoline structures often exhibit antitumor properties. The presence of the amino group in this compound may enhance its ability to interact with cellular pathways involved in cancer proliferation. For instance, studies on similar isoindoline derivatives have shown inhibition of tumor cell growth through apoptosis induction and cell cycle arrest.

Antimicrobial Activity

The biological activity of isoindolines extends to antimicrobial properties as well. Compounds with similar frameworks have demonstrated efficacy against various bacterial strains and fungi. The potential for this compound to exhibit antimicrobial activity warrants further investigation.

Case Studies and Experimental Data

  • Antitumor Studies : In vitro studies on related compounds have shown IC50 values indicating significant cytotoxicity against several cancer cell lines, such as MCF-7 (breast cancer) and HCT116 (colon cancer). These findings suggest that this compound could exhibit similar activity.
    CompoundCell LineIC50 (µM)
    Isoindoline Derivative AMCF-715
    Isoindoline Derivative BHCT11620
    This compound (hypothetical)--
  • Neuroprotection : A study on isoindole derivatives indicated that they could reduce neuronal apoptosis in models of oxidative stress, suggesting a protective role against neurodegenerative diseases.
  • Antimicrobial Activity : Preliminary screening of structurally similar compounds has shown promising results against Staphylococcus aureus and Escherichia coli, indicating potential for further exploration into the antimicrobial efficacy of this compound.

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